NSC232003

UHRF1 DNA Methylation Protein-Protein Interaction

NSC232003 is a small-molecule, cell-permeable inhibitor of the ubiquitin-like PHD and RING finger domain-containing protein 1 (UHRF1), an essential epigenetic regulator bridging DNA methylation and histone modifications. By binding directly to the 5-methylcytosine (5mC) pocket within the SRA domain of UHRF1, NSC232003 disrupts the UHRF1-DNMT1 protein-protein interaction, thereby inhibiting the maintenance of DNA methylation in vitro and at the cellular level.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
Cat. No. B10800947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC232003
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CNC(=O)NC1=O
InChIInChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3-
InChIKeyUDHCVAJUUVCYHW-OQFOIZHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NSC232003 UHRF1 Inhibitor Procurement Guide for DNA Methylation Research


NSC232003 is a small-molecule, cell-permeable inhibitor of the ubiquitin-like PHD and RING finger domain-containing protein 1 (UHRF1), an essential epigenetic regulator bridging DNA methylation and histone modifications. By binding directly to the 5-methylcytosine (5mC) pocket within the SRA domain of UHRF1, NSC232003 disrupts the UHRF1-DNMT1 protein-protein interaction, thereby inhibiting the maintenance of DNA methylation in vitro and at the cellular level. This mechanism provides a targeted tool for dissecting the inheritance of epigenetic marks without the off-target effects associated with direct DNMT1 catalytic inhibition. NSC232003 is a versatile lead compound for the development of next-generation epigenetic modulators.

Why NSC232003 Cannot Be Substituted by Other Epigenetic Modulators in UHRF1-Dependent Assays


Generic substitution of UHRF1 inhibitors or DNMT1-targeting agents is not feasible due to fundamental mechanistic differences. Compounds that target the catalytic activity of DNMT1 (e.g., decitabine, azacitidine) induce global DNA hypomethylation via covalent enzyme trapping and subsequent degradation, a mechanism that is distinct from the non-covalent, protein-protein interaction (PPI) disruption mediated by NSC232003. Furthermore, the few available alternative UHRF1 inhibitors, such as UF146 or the MLD series, target distinct domains (e.g., PHD finger or hemi-methylated DNA binding) and exhibit different potency and selectivity profiles. The specific inhibition of the UHRF1 SRA-5mC interaction by NSC232003 offers a unique opportunity to dissect the role of this particular pathway in epigenetic inheritance, making direct substitution with agents possessing alternative mechanisms or target engagement profiles scientifically invalid.

Quantitative Differentiation of NSC232003: Head-to-Head Comparisons with Alternative UHRF1 Inhibitors


NSC232003 Demonstrates Unique SRA Domain Binding Affinity Compared to PHD-Domain Inhibitors MLD4/MLD5

NSC232003 inhibits the UHRF1-DNMT1 interaction with an IC50 of 15 µM in U251 glioma cells by binding the SRA domain's 5-methylcytosine pocket. In contrast, alternative UHRF1 inhibitors such as MLD4 and MLD5 target the PHD finger domain, inhibiting UHRF1-histone H3 interaction with IC50 values of 12.4 µM and 7.4 µM, respectively. The distinct binding site of NSC232003 (SRA domain) versus the PHD-domain inhibitors provides a mechanistic basis for differential biological outcomes in epigenetic assays.

UHRF1 DNA Methylation Protein-Protein Interaction

NSC232003 Offers Improved Cell Permeability and Functional Activity Over UF146

While UF146 demonstrates high in vitro potency (IC50 = 499.4 nM) against the UHRF1-hemi-methylated DNA interaction in FRET assays, its cell permeability and functional activity in cellular assays have not been robustly demonstrated. In contrast, NSC232003 is consistently described as a 'highly potent and cell-permeable' UHRF1 inhibitor, with confirmed activity in reducing DNMT1/UHRF1 interactions and global 5-methylcytosine levels in U251 glioma cells at an IC50 of 15 µM.

Cell Permeability UHRF1 Epigenetics

NSC232003 is a Structurally Distinct Chemical Probe with Favorable Physicochemical Properties for Epigenetic Studies

NSC232003 is a uracil derivative (C6H7N3O3, MW = 169.14) with distinct physicochemical properties compared to other UHRF1 inhibitors. For example, UF146 has a higher molecular weight (MW = 407.4) and more complex structure, which may impact solubility and cellular uptake. The small, compact structure of NSC232003 facilitates its cell permeability and positions it as a versatile scaffold for the development of more potent UHRF1 inhibitors.

Chemical Probe Drug Discovery DNA Methylation

NSC232003 Displays Selective Disruption of UHRF1-DNMT1 Interaction Over Direct DNMT1 Catalytic Inhibition

Unlike direct DNMT1 catalytic inhibitors such as decitabine (5-aza-2'-deoxycytidine) or azacitidine, which cause DNA damage and cytotoxicity through covalent trapping of DNMT1, NSC232003 acts through a non-covalent protein-protein interaction disruption mechanism. This selectivity for the UHRF1-DNMT1 interaction over direct DNMT1 inhibition results in a distinct biological profile, allowing for the study of DNA methylation maintenance without the confounding effects of direct DNMT1 inhibition and associated DNA damage responses.

Selectivity Epigenetics DNA Methyltransferase

Optimal Research and Industrial Applications for NSC232003 UHRF1 Inhibitor


Dissecting the Role of UHRF1 SRA Domain in DNA Methylation Maintenance

NSC232003 is ideally suited for experiments aimed at elucidating the specific contribution of the UHRF1 SRA domain to the maintenance of DNA methylation patterns. By selectively disrupting the SRA-5mC interaction, researchers can distinguish this pathway from other UHRF1 functions (e.g., PHD-mediated histone binding) and from the catalytic activity of DNMT1. This application is critical for understanding the molecular mechanisms underlying epigenetic inheritance in normal development and disease states.

Validating UHRF1 as a Therapeutic Target in Cancer

Given the frequent overexpression of UHRF1 in various cancers and its association with poor prognosis, NSC232003 serves as a chemical probe for target validation studies. Its ability to reduce DNMT1/UHRF1 interactions and lower global 5-methylcytosine levels in cancer cells (IC50 = 15 µM) makes it a valuable tool for assessing the therapeutic potential of UHRF1 inhibition in specific cancer types, including glioma and prostate cancer.

Investigating the Interplay Between UHRF1 and Other Epigenetic Regulators

NSC232003 can be used in combination studies with other epigenetic modulators (e.g., HDAC inhibitors like vorinostat) to explore synergistic effects on gene expression and cell fate. The development of hybrid compounds like H93, which integrates functional groups from NSC232003 and vorinostat, underscores the utility of NSC232003 as a building block for creating novel dual-targeting agents with enhanced anticancer activity.

Developing Next-Generation UHRF1 Inhibitors

As a uracil derivative with a well-defined binding mode to the SRA domain, NSC232003 provides a versatile scaffold for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. Its structural simplicity and availability from the NCI/DTP repository make it an attractive starting point for the design and synthesis of more potent and selective UHRF1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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